rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis
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Overview
Description
Rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and a chlorine atom attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis typically involves the following steps:
Formation of the Cyclopropyl Group: The initial step involves the formation of the cyclopropyl group through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction, typically using acetone as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis can be compared with other similar compounds, such as:
1-chloro-3-[(1R,2R)-2-methylcyclopropyl]propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-chloro-3-[(1R,2R)-2-phenylcyclopropyl]propan-2-one: Similar structure but with a phenyl group instead of an ethyl group.
1-chloro-3-[(1R,2R)-2-isopropylcyclopropyl]propan-2-one: Similar structure but with an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
2648895-42-3 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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